![molecular formula C16H14N2O6 B5524797 methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

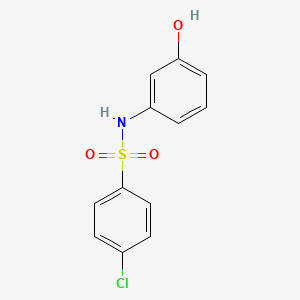

methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research. MNBA is a derivative of 2-aminobenzoic acid and is used in various applications, including drug discovery, biochemistry, and materials science.

Applications De Recherche Scientifique

Inhibition of Fungal Growth and Toxin Production

A study on the inhibition of Aspergillus growth and aflatoxin release by derivatives of benzoic acid demonstrated that compounds like methyl benzoate effectively reduce both mycelial growth and aflatoxin release by Aspergillus flavus and A. parasiticus. This suggests potential applications of such compounds as fungicides (Chipley & Uraih, 1980).

Advancements in Polymer Science

Research on polyaniline doped by a new class of dopants, including substituted benzoic acids, revealed that benzoic acids can significantly enhance the electrical conductivity of polyaniline, indicating applications in conductive materials and electronic devices (Amarnath & Palaniappan, 2005).

Photostabilization Properties

The study on phenolic-type stabilizers as generators and quenchers of singlet molecular oxygen highlighted that compounds like methyl 2-methoxybenzoate are efficient O2(1Δg) scavengers, suggesting their use in photostabilization and protection of materials from degradation under light exposure (Soltermann et al., 1995).

Photopolymerization Applications

A novel compound related to the methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate structure was proposed as a photoiniferter, showing promise in initiating and controlling the photopolymerization process. This application is crucial in developing advanced materials with tailored properties (Guillaneuf et al., 2010).

Solubility and Molecular Interaction Studies

Research on Abraham model correlations for solute transfer into 2-ethoxyethanol from water and the gas phase provided insights into the solubility and molecular interactions of various benzoic acid derivatives, including nitrobenzoic acid and methoxybenzoic acid. Understanding these properties is vital for designing drugs and chemicals with desired solubility and distribution characteristics (Hart et al., 2015).

Propriétés

IUPAC Name |

methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-23-14-8-7-10(9-13(14)18(21)22)15(19)17-12-6-4-3-5-11(12)16(20)24-2/h3-9H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPBCGMRSITHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)

![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)

![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)

![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)